REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][P:11](=[O:15])([CH3:14])[CH2:10][CH2:9]1)C1C=CC=CC=1.[ClH:16]>C(O)C.[Pd]>[ClH:16].[CH3:14][P:11]1(=[O:15])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCP(CC1)(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
all solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was triturated in hot ethanol (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
the solution was diluted with ether (300 mL)
|
Type
|
FILTRATION
|
Details
|
The white crystalline solid was filtered
|
Type
|
WASH
|
Details
|
washed with ether (2×50 mL), hexane (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CP1(CCNCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.46 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |